2-(4,6-dimethylpyrimidin-2-yl)-1-(4-nitrophenyl)guanidine
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Overview
Description
2-(4,6-dimethylpyrimidin-2-yl)-1-(4-nitrophenyl)guanidine is a complex organic compound that belongs to the class of guanidines These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,6-dimethylpyrimidin-2-yl)-1-(4-nitrophenyl)guanidine typically involves multi-step organic reactions. One common method includes the reaction of 4,6-dimethyl-2-pyrimidinylamine with p-nitrophenyl isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction mixture is then purified using techniques like recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to maximize yield and purity while minimizing waste and energy consumption. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4,6-dimethylpyrimidin-2-yl)-1-(4-nitrophenyl)guanidine can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The pyrimidinyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted pyrimidinyl derivatives.
Scientific Research Applications
2-(4,6-dimethylpyrimidin-2-yl)-1-(4-nitrophenyl)guanidine has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as enzyme inhibitors or drug candidates.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4,6-dimethylpyrimidin-2-yl)-1-(4-nitrophenyl)guanidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The nitrophenyl group can participate in redox reactions, while the pyrimidinyl group can interact with nucleic acids or proteins, influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
GUANIDINE, 1-(4,6-DIMETHYL-2-PYRIMIDINYL)-3-(p-AMINOPHENYL)-: Similar structure but with an amino group instead of a nitro group.
GUANIDINE, 1-(4,6-DIMETHYL-2-PYRIMIDINYL)-3-(p-HYDROXYPHENYL)-: Similar structure but with a hydroxyl group instead of a nitro group.
Uniqueness
The presence of the nitrophenyl group in 2-(4,6-dimethylpyrimidin-2-yl)-1-(4-nitrophenyl)guanidine imparts unique chemical properties, such as increased reactivity in redox reactions and potential biological activity. This makes it distinct from other similar compounds and valuable for specific applications in research and industry.
Properties
CAS No. |
4323-53-9 |
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Molecular Formula |
C13H14N6O2 |
Molecular Weight |
286.29 g/mol |
IUPAC Name |
2-(4,6-dimethylpyrimidin-2-yl)-1-(4-nitrophenyl)guanidine |
InChI |
InChI=1S/C13H14N6O2/c1-8-7-9(2)16-13(15-8)18-12(14)17-10-3-5-11(6-4-10)19(20)21/h3-7H,1-2H3,(H3,14,15,16,17,18) |
InChI Key |
GOGHFTYJXGYYJM-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=CC(=NC(=N1)/N=C(\N)/NC2=CC=C(C=C2)[N+](=O)[O-])C |
SMILES |
CC1=CC(=NC(=N1)N=C(N)NC2=CC=C(C=C2)[N+](=O)[O-])C |
Canonical SMILES |
CC1=CC(=NC(=N1)N=C(N)NC2=CC=C(C=C2)[N+](=O)[O-])C |
4323-53-9 | |
Origin of Product |
United States |
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